![molecular formula C11H10N2S2 B2932024 Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338409-00-0](/img/structure/B2932024.png)
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
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Description
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide (ATS) is an organic compound that has been studied for its potential applications in the scientific research field. ATS is a cyclic thiadiazole derivative and is composed of an allyl group, a phenyl group, and a sulfide group. It has been synthesized in the lab and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, which are similar to 1,2,3-thiadiazoles, have found broad applications in drug discovery . They are used in the synthesis of various drugs due to their high chemical stability and strong dipole moment .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . The sulfur atom of the thiadiazole ring imparts improved liposolubility, allowing these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Polymer Chemistry
1,2,3-Triazoles have applications in polymer chemistry . They can be used in the synthesis of various polymers due to their high chemical stability and strong dipole moment .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds . This makes them useful in the creation of complex molecular structures .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that enables the joining of two biomolecules . This is useful in various fields such as drug delivery and biomaterials .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used due to their ability to mimic the amide bond . This makes them useful in the synthesis of various bioactive compounds .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for the detection of various biological targets .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability . They can be used in the synthesis of various materials such as polymers and ceramics .
properties
IUPAC Name |
4-phenyl-5-prop-2-enylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S2/c1-2-8-14-11-10(12-13-15-11)9-6-4-3-5-7-9/h2-7H,1,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNZUOIGWRURRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(N=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide |
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